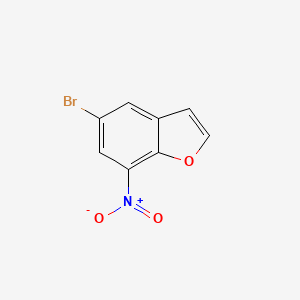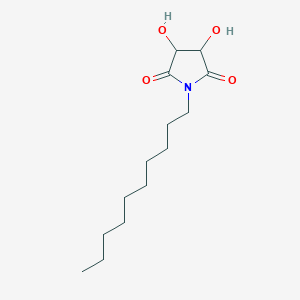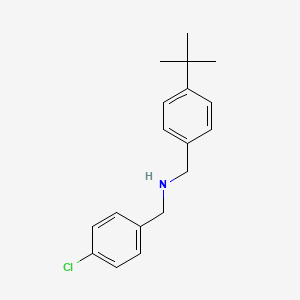![molecular formula C46H30N4 B8485823 9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)
9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole
Overview
Description
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine is an organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes two carbazole units connected to a bipyridine core The phenyl groups attached to the carbazole units further enhance its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9-phenyl-9H-carbazole: This can be achieved through the reaction of carbazole with phenylboronic acid in the presence of a palladium catalyst.
Formation of 6,6’-dibromo-3,3’-bipyridine: This intermediate can be synthesized by bromination of 3,3’-bipyridine.
Coupling Reaction: The final step involves the coupling of 9-phenyl-9H-carbazole with 6,6’-dibromo-3,3’-bipyridine using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole and bipyridine derivatives.
Scientific Research Applications
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique electronic properties allow it to efficiently transport charge and emit light. In biological systems, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
9-phenyl-9H-carbazole: A simpler derivative with similar electronic properties.
3,3’-bipyridine: The core structure of the compound, used in various coordination complexes.
6,6’-dibromo-3,3’-bipyridine: An intermediate in the synthesis of the target compound.
Uniqueness
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine stands out due to its combination of carbazole and bipyridine units, which impart unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Properties
Molecular Formula |
C46H30N4 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
9-phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole |
InChI |
InChI=1S/C46H30N4/c1-3-11-35(12-4-1)49-43-17-9-7-15-37(43)39-27-31(21-25-45(39)49)41-23-19-33(29-47-41)34-20-24-42(48-30-34)32-22-26-46-40(28-32)38-16-8-10-18-44(38)50(46)36-13-5-2-6-14-36/h1-30H |
InChI Key |
DFXUXXRFKMRLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
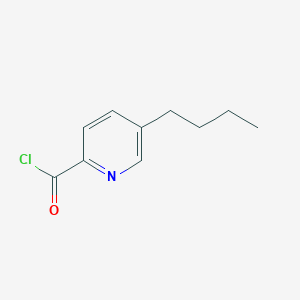

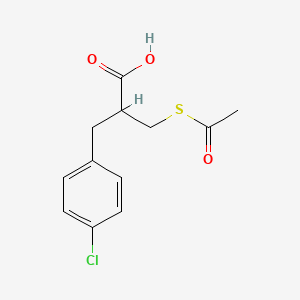
![N-{4-[(Pyridin-3-yl)oxy]phenyl}-1H-benzimidazole-2-carboxamide](/img/structure/B8485755.png)
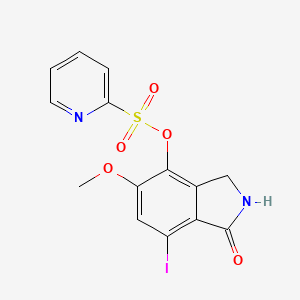
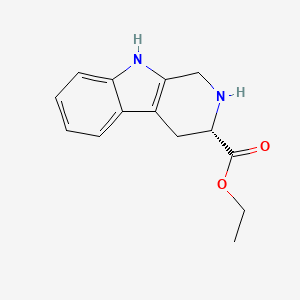
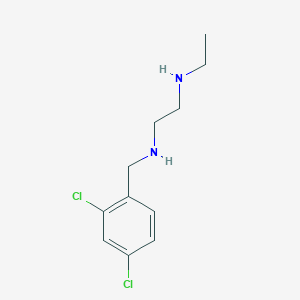
![(1R)-2'-(Diphenylphosphino)-N-ethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B8485789.png)
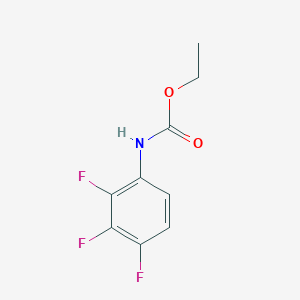
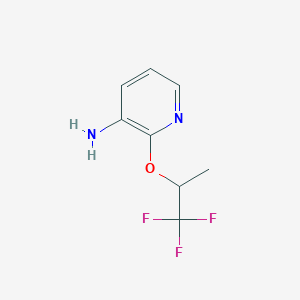
![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(2-methylpropyl)amino]-](/img/structure/B8485832.png)
